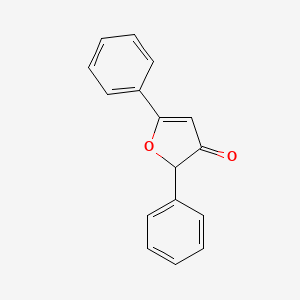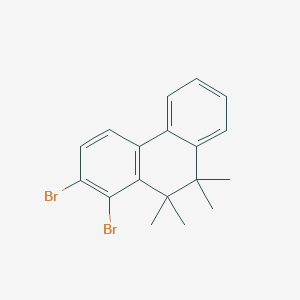
1,2-Dibromo-9,9,10,10-tetramethyl-9,10-dihydrophenanthrene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,2-Dibromo-9,9,10,10-tetramethyl-9,10-dihydrophenanthrene is an organic compound with a complex structure It is a derivative of phenanthrene, a polycyclic aromatic hydrocarbon, and is characterized by the presence of bromine atoms and methyl groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1,2-Dibromo-9,9,10,10-tetramethyl-9,10-dihydrophenanthrene typically involves the bromination of 9,9,10,10-tetramethyl-9,10-dihydrophenanthrene. The reaction is carried out using bromine (Br2) in an inert solvent such as carbon tetrachloride (CCl4) or dichloromethane (CH2Cl2). The reaction conditions include maintaining a controlled temperature and stirring the reaction mixture to ensure complete bromination .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they likely involve similar bromination reactions on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
Análisis De Reacciones Químicas
Types of Reactions
1,2-Dibromo-9,9,10,10-tetramethyl-9,10-dihydrophenanthrene undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other functional groups using nucleophilic reagents.
Reduction Reactions: The compound can be reduced to remove the bromine atoms, yielding 9,9,10,10-tetramethyl-9,10-dihydrophenanthrene.
Oxidation Reactions: The methyl groups can be oxidized to form carboxylic acids or other oxidized derivatives.
Common Reagents and Conditions
Substitution: Nucleophilic reagents such as sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) in polar solvents.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst.
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Major Products
Substitution: Various substituted derivatives depending on the nucleophile used.
Reduction: 9,9,10,10-tetramethyl-9,10-dihydrophenanthrene.
Oxidation: Carboxylic acids or other oxidized derivatives of the methyl groups.
Aplicaciones Científicas De Investigación
1,2-Dibromo-9,9,10,10-tetramethyl-9,10-dihydrophenanthrene has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Studied for its potential interactions with biological molecules and its effects on cellular processes.
Medicine: Investigated for its potential use in drug development and as a pharmacological agent.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of 1,2-Dibromo-9,9,10,10-tetramethyl-9,10-dihydrophenanthrene involves its interaction with molecular targets through its bromine atoms and methyl groups. The bromine atoms can participate in halogen bonding, while the methyl groups can influence the compound’s hydrophobic interactions. These interactions can affect various molecular pathways and biological processes .
Comparación Con Compuestos Similares
Similar Compounds
9,10-Dihydrophenanthrene: Lacks the bromine atoms and methyl groups, making it less reactive in certain chemical reactions.
2,6-Dibromo-9,9,10,10-tetramethyl-9,10-dihydro-anthracene: Similar structure but with different bromination pattern.
4,5-Dibromo-2,7-di-tert-butyl-9,9-dimethylxanthene: Contains tert-butyl groups instead of methyl groups, leading to different chemical properties.
Uniqueness
1,2-Dibromo-9,9,10,10-tetramethyl-9,10-dihydrophenanthrene is unique due to its specific bromination pattern and the presence of four methyl groups
Propiedades
Número CAS |
42720-04-7 |
|---|---|
Fórmula molecular |
C18H18Br2 |
Peso molecular |
394.1 g/mol |
Nombre IUPAC |
1,2-dibromo-9,9,10,10-tetramethylphenanthrene |
InChI |
InChI=1S/C18H18Br2/c1-17(2)13-8-6-5-7-11(13)12-9-10-14(19)16(20)15(12)18(17,3)4/h5-10H,1-4H3 |
Clave InChI |
MIQCVKLGZBMZKX-UHFFFAOYSA-N |
SMILES canónico |
CC1(C2=CC=CC=C2C3=C(C1(C)C)C(=C(C=C3)Br)Br)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


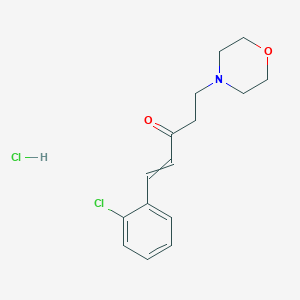




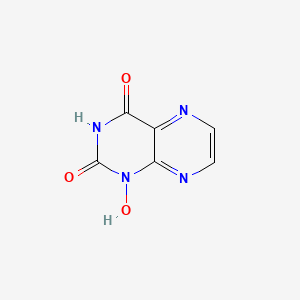
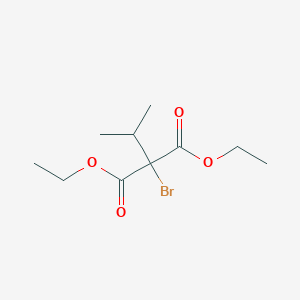
![methyl N-[(E)-C-ethyl-N-phenylmethoxycarbonimidoyl]carbamate](/img/structure/B14673732.png)

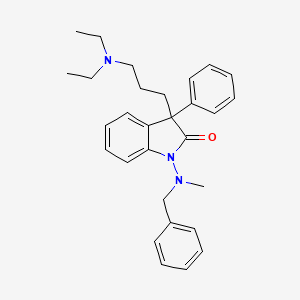
![Acetamide, N-[2-(2-methoxybenzoyl)phenyl]-](/img/structure/B14673746.png)
phosphanium chloride](/img/structure/B14673773.png)
![[(Phenylethynyl)sulfanyl]benzene](/img/structure/B14673778.png)
